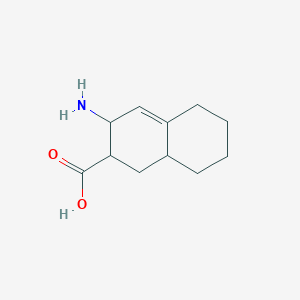
3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes an amino group and a carboxylic acid group attached to an octahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives followed by the introduction of amino and carboxylic acid functional groups. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperatures and pressures to ensure the selective addition of hydrogen atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: Known for its use in herbicides and as a reagent in organic synthesis.
Indole derivatives: Widely studied for their biological activities and applications in drug development.
Uniqueness
3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid is unique due to its specific ring structure and the presence of both amino and carboxylic acid functional groups
Biological Activity
3-Amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid (CAS No. 779295-10-2) is a compound of interest due to its potential biological activities. Its structural characteristics suggest that it may interact with various biological systems, particularly in the context of enzyme inhibition and metabolic pathways. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a naphthalene backbone with an amino group and a carboxylic acid functional group. This configuration is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₁O₂ |
| Molecular Weight | 219.27 g/mol |
| CAS Number | 779295-10-2 |
| Solubility | Soluble in water |
Recent studies have highlighted the compound's role as an inhibitor of ornithine aminotransferase (OAT), an enzyme involved in amino acid metabolism. The inhibition of OAT has been linked to therapeutic effects in certain cancers, particularly hepatocellular carcinoma (HCC).
Inhibition Studies
Research indicates that this compound exhibits selective inhibition of OAT through the formation of a tight-binding adduct in the enzyme's active site. This mechanism enhances its potential as a therapeutic agent.
Case Studies and Research Findings
- Hepatocellular Carcinoma (HCC) :
- Non-Small Cell Lung Cancer (NSCLC) :
- Metabolic Reprogramming :
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
Properties
CAS No. |
779295-10-2 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-amino-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h6-7,9-10H,1-5,12H2,(H,13,14) |
InChI Key |
HZHBNTZILDILHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(C(CC2C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















